molecular formula C15H21N5OS B2982260 N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896286-84-3

N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2982260
CAS No.: 896286-84-3
M. Wt: 319.43
InChI Key: WJXCPJOZORDRDZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H21N5OS and its molecular weight is 319.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : Research has shown that compounds incorporating thiadiazole, pyrrole, pyridine, and other heterocyclic moieties can be synthesized for potential insecticidal properties against various pests such as the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Similar strategies could be applicable for N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, emphasizing its potential in creating new insecticidal agents.

  • Antitumor Activity : Compounds with pyrrol-1-yl and triazole structures have been investigated for their antitumor activities. Though not directly related, this highlights the potential of this compound in contributing to the development of novel antitumor substances through directed synthesis approaches (Saidov et al., 2014).

  • Antimicrobial and Antifungal Properties : Similar structural analogs have shown promising antimicrobial and antifungal activities, suggesting potential applications of this compound in developing new antimicrobial agents. The exploration of thiazole, pyridone, and other derivatives indicates a broad spectrum of biological activities that can be harnessed for therapeutic purposes (Ali et al., 2010).

Chemical Synthesis and Characterization

  • Chemical Synthesis and Modification : The versatility in chemical synthesis and the ability to incorporate various functional groups make compounds like this compound valuable in research. Studies on similar molecules have demonstrated diverse synthesis routes and modifications, leading to a wide range of biological and chemical properties that can be explored for different applications (Dyachenko et al., 2004).

Properties

IUPAC Name

N-cyclohexyl-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-12-17-18-15(20(12)19-9-5-6-10-19)22-11-14(21)16-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXCPJOZORDRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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